molecular formula C14H16Pb B12650162 Dimethyldiphenyllead CAS No. 42169-20-0

Dimethyldiphenyllead

Cat. No.: B12650162
CAS No.: 42169-20-0
M. Wt: 391 g/mol
InChI Key: CDICTBYWHLIODK-UHFFFAOYSA-N
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Description

Dimethyldiphenyllead is an organolead compound with the chemical formula (C6H5)2Pb(CH3)2 It consists of a lead atom bonded to two phenyl groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyldiphenyllead can be synthesized through several methods. One common approach involves the reaction of diphenyllead dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:

(C6H5)2PbCl2+2CH3Li(C6H5)2Pb(CH3)2+2LiCl(C_6H_5)_2PbCl_2 + 2CH_3Li \rightarrow (C_6H_5)_2Pb(CH_3)_2 + 2LiCl (C6​H5​)2​PbCl2​+2CH3​Li→(C6​H5​)2​Pb(CH3​)2​+2LiCl

This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the organometallic reagents. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyldiphenyllead undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to lead metal and hydrocarbons.

    Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Lead oxides and phenyl or methyl derivatives.

    Reduction: Lead metal and hydrocarbons such as benzene or methane.

    Substitution: Various substituted organolead compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and interactions with biomolecules.

    Medicine: Explored for its potential use in radiopharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which dimethyldiphenyllead exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The lead atom can form coordination complexes with various biomolecules, disrupting normal cellular functions. Additionally, the phenyl and methyl groups can participate in hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyllead: Another organolead compound with four methyl groups bonded to lead.

    Triphenyllead chloride: Contains three phenyl groups and one chloride bonded to lead.

    Trimethyllead chloride: Comprises three methyl groups and one chloride bonded to lead.

Uniqueness

Dimethyldiphenyllead is unique due to its specific combination of phenyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

42169-20-0

Molecular Formula

C14H16Pb

Molecular Weight

391 g/mol

IUPAC Name

dimethyl(diphenyl)plumbane

InChI

InChI=1S/2C6H5.2CH3.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3;

InChI Key

CDICTBYWHLIODK-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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